molecular formula C8H9NO2S B8413860 1-(2-Thenoylamino)-2-propanone

1-(2-Thenoylamino)-2-propanone

Cat. No.: B8413860
M. Wt: 183.23 g/mol
InChI Key: OSGLETPQRHIAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thenoylamino)-2-propanone is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

N-(2-oxopropyl)thiophene-2-carboxamide

InChI

InChI=1S/C8H9NO2S/c1-6(10)5-9-8(11)7-3-2-4-12-7/h2-4H,5H2,1H3,(H,9,11)

InChI Key

OSGLETPQRHIAOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=O)C1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 44.0 ml of a suspension of 16.70 g of sodium 2-(2-thenoylamino)acetate in β-picoline, 42.7 ml of acetic anhydride was added, and stirred for 3 hours at room temperature. After ice-cooling, 26.3 ml of ethanol, 129.7 ml of water and 45.2 ml of conc. hydrochloric acid were slowly added dropwise in sequence, and the mixture was stirred for 15 minutes as it is. After removal of ice-bath, the mixture was stirred for another 15 minutes at room temperature. Water (250 ml) was added and the precipitated crystals were collected, and washed with water. To the crystals was added 37.0 ml of water, and the mixture was heated to reflux for 1 hour. After 14.0 g of sodium chloride was added, the mixture was heated to reflux for another 1 hour. The reaction solution was extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. After addition of activated carbon (Kyoryoku-sirasagi® MOIWY433), the mixture was stirred for 30 minutes at room temperature. The solvent was distilled off under reduced pressure. The residue was crystallized by addition of t-butyl methyl ether to provide 7.15 g of the objective compound as pale brown crystals.
[Compound]
Name
suspension
Quantity
44 mL
Type
reactant
Reaction Step One
Name
sodium 2-(2-thenoylamino)acetate
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
42.7 mL
Type
solvent
Reaction Step One
Quantity
26.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
129.7 mL
Type
reactant
Reaction Step Two
Quantity
45.2 mL
Type
reactant
Reaction Step Two

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